molecular formula C19H21Cl2N5O2S B2709580 1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide CAS No. 886908-88-9

1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide

Cat. No.: B2709580
CAS No.: 886908-88-9
M. Wt: 454.37
InChI Key: XPZBEQCREOTUIF-UHFFFAOYSA-N
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Description

The compound “1-((3,4-Dichlorophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a piperidine ring, a thiazolo[3,2-b][1,2,4]triazole ring, and a dichlorophenyl group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of multiple rings and functional groups would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and molecular structure. For example, the dichlorophenyl group might undergo electrophilic aromatic substitution reactions, while the piperidine ring might participate in nucleophilic reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and stability, would be influenced by its molecular structure and functional groups .

Scientific Research Applications

Antimicrobial and Antifungal Applications

1,2,4-Triazole derivatives and compounds with similar structures have been extensively studied for their antimicrobial and antifungal properties. For instance, the synthesis and antimicrobial activities of some new 1,2,4-triazole derivatives have shown that these compounds possess good to moderate activities against test microorganisms, suggesting their potential as antimicrobial agents (Bektaş et al., 2007). Similarly, research into piperazine and triazolo-pyrazine derivatives revealed superior antimicrobial efficacy against certain bacterial strains, highlighting the scope for developing potent antimicrobials from such compounds (Patil et al., 2021).

Potential in Drug Discovery

The structural versatility of 1,2,4-triazole derivatives allows for their application in drug discovery, targeting a range of health conditions. For example, certain derivatives have been synthesized and evaluated for positive inotropic activity, suggesting their potential in treating cardiovascular diseases (Liu et al., 2009). Moreover, compounds with related structures have been investigated for their role as antagonists to specific receptors, offering insights into the development of drugs for neurological disorders (Shim et al., 2002).

Safety and Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Proper precautions should be taken when handling and storing this compound to minimize risk .

Properties

IUPAC Name

1-[(3,4-dichlorophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O2S/c1-2-14-23-19-26(24-14)18(28)16(29-19)15(11-3-4-12(20)13(21)9-11)25-7-5-10(6-8-25)17(22)27/h3-4,9-10,15,28H,2,5-8H2,1H3,(H2,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPZBEQCREOTUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C=C3)Cl)Cl)N4CCC(CC4)C(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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